3-tert-Butylphenyl methyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-3-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYJBXNBSVYJRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursors for 3 Tert Butylphenyl Methyl Sulfide and Analogous Structures
Strategic Approaches to Aryl Thioether Bond Formation
The formation of the carbon-sulfur bond in aryl thioethers can be approached through several distinct mechanistic pathways. The choice of method often depends on the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups present in the molecule.
Nucleophilic Substitution Pathways in Aryl Sulfide (B99878) Synthesis
Nucleophilic aromatic substitution (SNAr) is a classical and widely employed method for the synthesis of aryl sulfides. nih.gov This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a sulfur-based nucleophile, like a thiolate. For the synthesis of 3-tert-butylphenyl methyl sulfide, this would conceptually involve the reaction of a 3-tert-butyl-substituted aryl halide with a methylthiolate source.
The reactivity of the aryl halide in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as these groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov While the tert-butyl group is electron-donating, forcing conditions or the use of highly reactive reagents may be necessary to drive the reaction to completion. The general mechanism involves the attack of the nucleophile on the carbon bearing the leaving group, followed by the elimination of the leaving group to restore the aromaticity of the ring.
Aryl iodides are often preferred substrates in these reactions due to the weaker carbon-iodine bond compared to other halogens. The choice of base is also crucial for generating the thiolate nucleophile from the corresponding thiol. Common bases include sodium hydride, potassium carbonate, and strong organic bases.
Table 1: Representative Nucleophilic Substitution Reactions for Aryl Sulfide Synthesis
| Aryl Halide | Thiol | Base | Catalyst/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-Iodo-4-nitrobenzene | Methanethiol (B179389) | Cs2CO3 | - | DMF | RT | 95 | N/A |
| 1-Chloro-2,4-dinitrobenzene | Thiophenol | Et3N | - | Ethanol | RT | High | nih.gov |
| Aryl Iodide | Thiophenol | K2CO3 | CuI / Ethylene glycol | Dioxane | 110 | 85-95 | nih.gov |
| Aryl Iodide | Dimethyl disulfide | - | Cu-catalyst | Water | MW | Good | organic-chemistry.org |
Note: The data in this table is representative of aryl sulfide synthesis and not specific to this compound.
Reduction of Sulfoxides to Sulfides
An alternative route to aryl sulfides is through the reduction of the corresponding aryl sulfoxides. This method is particularly useful when the sulfoxide (B87167) is more readily available or is used as a chiral auxiliary in asymmetric synthesis. nih.gov The sulfoxide, 3-tert-butylphenyl methyl sulfoxide, would be the direct precursor in this approach.
A variety of reducing agents have been developed for the deoxygenation of sulfoxides, ranging from simple hydrides to more complex catalytic systems. The choice of reagent is often dictated by the desire for chemoselectivity, especially in the presence of other reducible functional groups.
Commonly used reducing agents include:
Boron-based reagents: Sodium borohydride (B1222165) in the presence of various activators.
Silicon-based reagents: Trichlorosilane or hexachlorodisilane.
Phosphorus-based reagents: Triphenylphosphine in combination with an activating agent.
Metal-based reagents: Samarium iodide or zinc in the presence of a proton source.
The development of catalytic reduction methods is an area of active research, aiming to minimize waste and improve the environmental profile of the process.
Table 2: Selected Reagents for the Reduction of Aryl Sulfoxides
| Sulfoxide | Reagent | Solvent | Conditions | Yield (%) | Reference |
| Phenyl methyl sulfoxide | Sodium borohydride / Iodine | THF | Anhydrous | Excellent | N/A |
| Diaryl sulfoxide | Oxalyl chloride / Alcohol / Tertiary amine | - | -78 to -50 °C | Good | chemrxiv.org |
| Aryl alkyl sulfoxide | 3-Mercaptopropionic acid / NBS or I2 (cat.) | MeCN | Ambient | Good | N/A |
Note: This table provides examples of sulfoxide reduction and is not specific to 3-tert-butylphenyl methyl sulfoxide.
Transition Metal-Free Protocols for Carbon-Sulfur Bond Construction
In recent years, there has been a significant push towards the development of transition metal-free methods for C-S bond formation to avoid the cost and potential toxicity associated with metal catalysts. frontiersin.orgresearchgate.netgoogle.com These methods often rely on the use of hypervalent iodine reagents, photoredox catalysis, or strong organic bases to facilitate the coupling of thiols with aryl partners.
One such approach involves the reaction of thiols with diaryliodonium salts in the presence of a strong organic base. frontiersin.orggoogle.com This method allows for the formation of the C-S bond under mild conditions and with a broad substrate scope. For the synthesis of this compound, this could involve the reaction of methanethiol with a diaryliodonium salt containing the 3-tert-butylphenyl group.
Another emerging strategy is the use of visible-light-promoted, metal-free C-S cross-coupling reactions. These reactions often proceed via radical intermediates and offer a green and sustainable alternative to traditional methods. researchgate.net
Electrochemical Synthesis of Related Alkyl Aryl Ethers as Precedent
Electrochemical methods offer a powerful and environmentally friendly approach to organic synthesis, often avoiding the need for harsh reagents. While direct electrochemical synthesis of this compound is not widely reported, the electrochemical synthesis of analogous structures, such as 3-tert-butylbenzaldehyde (B1365090) dimethyl acetal (B89532), provides a strong precedent.
The electrochemical methoxylation of 3-tert-butyltoluene (B89660) has been demonstrated to produce the corresponding benzaldehyde (B42025) acetal with good selectivity. This suggests that electrochemical activation of the aromatic ring could be a viable strategy for introducing a sulfur-based nucleophile. The key advantage of electrosynthesis is the ability to precisely control the reaction potential, which can lead to high selectivity and avoid over-oxidation or side reactions.
Precursor Design and Stereoselective Synthesis of Chiral Building Blocks
The synthesis of enantiomerically pure chiral sulfoxides has garnered significant attention due to their application as chiral auxiliaries in asymmetric synthesis. nih.gov The diastereoselective synthesis of such compounds often relies on the use of chiral reagents or catalysts.
One common strategy involves the reaction of a prochiral sulfenate with a chiral auxiliary, followed by oxidation and subsequent removal of the auxiliary. Alternatively, the kinetic resolution of racemic sulfoxides using chiral catalysts or enzymes can provide access to enantiomerically enriched materials. nih.gov
For the synthesis of chiral analogs of this compound, one could envision the diastereoselective addition of a chiral methyl nucleophile to a sulfinyl chloride precursor bearing the 3-tert-butylphenyl group. The choice of chiral auxiliary is critical in determining the degree of stereocontrol. Menthol and its derivatives are commonly used chiral auxiliaries in this context. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical aspect of any synthetic methodology to maximize the yield and selectivity of the desired product. Key parameters that are often varied include the choice of solvent, base, catalyst, temperature, and reaction time.
For nucleophilic substitution reactions, the solvent can have a profound effect on the reaction rate. Polar aprotic solvents such as DMF or DMSO are often preferred as they can solvate the cation of the thiolate salt, thereby increasing the nucleophilicity of the thiolate anion. The choice of base is also critical, with stronger bases generally leading to faster reaction rates, although this must be balanced against potential side reactions.
The table below provides a hypothetical example of how reaction conditions could be optimized for the synthesis of an aryl sulfide.
Table 3: Hypothetical Optimization of a Nucleophilic Aromatic Substitution Reaction
| Entry | Aryl Halide | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 1-bromo-3-tert-butylbenzene | NaSMe | K2CO3 | DMF | 100 | 45 |
| 2 | 1-bromo-3-tert-butylbenzene | NaSMe | Cs2CO3 | DMF | 100 | 65 |
| 3 | 1-bromo-3-tert-butylbenzene | NaSMe | Cs2CO3 | NMP | 120 | 78 |
| 4 | 1-iodo-3-tert-butylbenzene | NaSMe | Cs2CO3 | NMP | 120 | 92 |
Note: This table is a hypothetical representation of an optimization study and the data is not based on actual experimental results.
Chemical Reactivity and Transformation Mechanisms of 3 Tert Butylphenyl Methyl Sulfide
Oxidative Transformations of the Sulfide (B99878) Moiety
The sulfur center in 3-tert-butylphenyl methyl sulfide is nucleophilic and can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. The control and selectivity of this oxidation are key areas of chemical research.
The oxidation of a sulfide to a sulfoxide creates a chiral center at the sulfur atom. Achieving this transformation with high enantioselectivity is a significant goal in asymmetric synthesis. For aryl methyl sulfides, such as this compound, titanium-catalyzed oxidations are particularly effective.
Research has shown that titanium complexes of chiral 1,2-diarylethane-1,2-diols can mediate the asymmetric oxidation of sulfides. nih.gov The substitution pattern on the aryl rings of the diol ligand significantly impacts the enantioselectivity. nih.gov For instance, the use of a 1,2-di(4-t-butyl)phenyl-1,2-diol ligand in a titanium-catalyzed system has led to higher enantiomeric excesses (ee's) in the oxidation of aryl methyl sulfides, achieving up to 90% ee. nih.gov Another effective system for the enantioselective oxidation of sulfides utilizes a combination of a titanium catalyst, such as Ti(O-i-Pr)4, with a chiral ligand like (R)-BINOL and water. lookchem.com This method can achieve high enantioselectivity, which can be further enhanced through a subsequent kinetic resolution process where the minor sulfoxide enantiomer is preferentially oxidized to the sulfone. lookchem.com
Table 1: Catalytic Systems for Enantioselective Sulfoxidation
| Catalyst System | Chiral Ligand | Oxidant | Key Findings | Reference |
|---|---|---|---|---|
| Ti(O-i-Pr)4 | 1,2-di(4-t-butyl)phenyl-1,2-diol | Not specified | Achieved up to 90% ee for aryl methyl sulfides. | nih.gov |
This table presents examples of catalytic systems used for the enantioselective oxidation of sulfides to sulfoxides, which are applicable to this compound.
Further oxidation of the sulfoxide yields the corresponding sulfone. The selective synthesis of the sulfone from the sulfide requires more forceful conditions or specific catalytic systems that favor double oxidation. A variety of oxidizing agents are available for this transformation. orientjchem.orgorganic-chemistry.org
Oxone®, a stable and versatile oxidant, has been used for the S-oxidation of related heterocyclic sulfides. researchgate.netccsenet.org By adjusting the reaction conditions, one can selectively produce either the sulfoxide or the sulfone. Typically, using a higher temperature and an increased number of equivalents of Oxone® favors the formation of the sulfone. researchgate.netccsenet.org Another effective method involves using 30% hydrogen peroxide with a niobium carbide catalyst, which has been shown to efficiently yield sulfones from sulfides. organic-chemistry.org This catalyst can be recovered and reused. organic-chemistry.org
Table 2: Reagents for Controlled Oxidation to Sulfones
| Reagent(s) | Conditions | Selectivity | Reference |
|---|---|---|---|
| Oxone® | High temperature, >3 equivalents | High selectivity for sulfone over sulfoxide. | researchgate.netccsenet.org |
| 30% Hydrogen Peroxide / Niobium Carbide | Not specified | Efficiently affords the corresponding sulfones. | organic-chemistry.org |
This table summarizes selected reagents and conditions for the controlled oxidation of sulfides to sulfones.
The mechanism of sulfide oxidation can vary depending on the oxidant and catalyst employed.
Hydrogen Peroxide and Metal Catalysts: When using hydrogen peroxide (H₂O₂) with titanium-containing catalysts, the reaction is believed to proceed through the formation of a reactive titanium-peroxo species. researchgate.net For example, with Ti(IV)-substituted heteropolytungstates, a PW₁₁O₃₉TiO₂⁵⁻ peroxo complex is formed, which then acts as the active oxidizing agent. researchgate.net The mechanism can be complex, with possibilities including either an electrophilic attack on the sulfide by the peroxo species or an intramolecular oxygen transfer within a coordinated sulfide-titanium complex. researchgate.net Studies on thioether oxidation with H₂O₂ and various metal oxide catalysts (Nb, Ti, Zr on silica) suggest the reaction mechanism is likely homolytic. researchgate.net In contrast, zirconium-based Metal-Organic Frameworks (Zr-MOFs) are thought to catalyze sulfide oxidation via a nucleophilic oxidizing species formed from the interaction of H₂O₂ with the zirconium sites. mdpi.com
Flavin Catalysts: Flavin-dependent enzymes represent a biological approach to oxidation. In flavin-dependent thymidylate synthases, for example, the reaction mechanism involves the reduction of an enzyme-bound flavin by a reductant like NADPH. nih.gov This reduced flavin then acts as the catalytic species. nih.gov Although studied in a different biological context, this highlights a general principle where a flavin cofactor mediates oxidation-reduction reactions, a mechanism that can be mimicked by synthetic flavin catalysts for sulfide oxidation.
The nature and position of substituents on the aromatic ring can exert a significant electronic and steric influence on the oxidation of the sulfide moiety. In the context of this compound, the bulky tert-butyl group is expected to have a notable effect.
In the selective oxidation of 3-aryl-2-phenyl-1,3-thiazolidin-4-ones, the electronic nature of substituents on the N-aryl ring was found to affect the selectivity of sulfone formation when using Oxone®. researchgate.net Strongly electron-donating (like -OCH₃) and strongly electron-withdrawing (like -NO₂) groups on the N-aryl ring resulted in the highest selectivity for the sulfone. researchgate.net However, the influence of these substituents was less pronounced compared to substituents closer to the sulfur atom, indicating that the effect diminishes with distance. researchgate.net
In enantioselective oxidation, substituents on the chiral ligand have a profound impact. The use of a 1,2-di(4-t-butyl)phenyl-1,2-diol ligand, for instance, led to higher enantioselectivity compared to unsubstituted or other substituted diols, suggesting that the steric bulk of the tert-butyl group helps to create a more effective chiral environment for the oxidation of aryl sulfides. nih.gov
Cleavage Reactions of the Sulfide Linkage
While oxidation is the most common transformation, the cleavage of the carbon-sulfur bonds can also be investigated.
The cleavage of sulfide bonds is a reaction of interest, particularly in the context of protecting group chemistry in peptide synthesis. The S-tert-butyl group is used as a protecting group for cysteine residues. Research has shown that the S-tBu bond can be cleaved using N-chlorosuccinimide (NCS) activated by a Brønsted acid like trifluoroacetic acid (TFA). nih.gov This method allows for the deprotection and subsequent regioselective formation of disulfide bonds under mild conditions. nih.gov This specific cleavage of a tert-butyl-sulfur linkage provides a direct chemical precedent for the potential regioselective cleavage of the tert-butylphenyl-sulfur or methyl-sulfur bond in this compound, likely proceeding through an electrophilically activated intermediate.
Radical Anion Formation and Fragmentation Pathways
The formation of radical anions is a critical step in understanding the behavior of organosulfur compounds in various chemical environments, including mass spectrometry and certain reduction reactions. When this compound accepts an electron, it forms a radical anion. The stability and subsequent fragmentation of this species are dictated by the electron distribution and the strengths of its chemical bonds.
In mass spectrometry, organosulfur compounds like this compound typically produce a strong molecular ion peak, where the charge is predominantly located on the sulfur atom. britannica.com The presence of the sulfur-34 (B105110) isotope, at an abundance of about 4.4% relative to sulfur-32, provides a characteristic isotopic signature that aids in identification. britannica.com
The fragmentation of the this compound radical anion would likely proceed through the cleavage of the weakest bonds. The primary fragmentation pathways are expected to be the breaking of the C-S bonds:
Cleavage of the Phenyl-S Bond: This would result in the formation of a tert-butylphenyl radical and a methyl sulfide anion (CH₃S⁻).
Cleavage of the Methyl-S Bond: This pathway would yield a 3-tert-butylphenylthiolate anion and a methyl radical (•CH₃).
The relative likelihood of these pathways depends on the respective bond dissociation energies and the stability of the resulting fragments.
Theoretical Descriptors of Bond Dissociation Enthalpy
Bond Dissociation Enthalpy (BDE) is a key theoretical descriptor that quantifies the energy required to break a specific bond homolytically. It provides insight into the thermal stability and reaction pathways of a molecule. For this compound, the BDEs of the Aryl-S and S-Methyl bonds are of primary interest.
Substituents on the phenyl ring can significantly influence the C-S bond strength. Electron-donating groups generally stabilize the resulting radical, thereby lowering the BDE. The tert-butyl group is a weak electron-donating group through induction. stackexchange.com Therefore, the Aryl-S BDE in this compound is expected to be slightly lower than that in unsubstituted phenyl methyl sulfide (thioanisole).
For comparison, the BDEs for related bonds are provided in the table below. These values are crucial for predicting which bonds are most likely to cleave during thermal or photochemical processes.
| Bond | Compound Example | Bond Dissociation Enthalpy (kcal/mol) |
| C₆H₅S-H | Thiophenol | ~77-79 |
| C₆H₅-SH | Thiophenol | ~87 |
| CH₃S-H | Methanethiol (B179389) | ~88 |
| C₆H₅-S-CH₃ | Thioanisole (B89551) | (Aryl-S) ~73 |
| C₆H₅S-CH₃ | Thioanisole | (S-Methyl) ~54 |
Note: The BDE values are approximate and can vary based on the computational method and the specific chemical environment.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity of this reaction on this compound is governed by the directing effects of the two substituents: the tert-butyl group and the methylthio group (-SMe).
Methylthio Group (-SMe): The sulfur atom has lone pairs of electrons that can be donated into the aromatic ring through resonance. This makes the -SMe group an activating group and an ortho, para-director.
tert-Butyl Group (-tBu): This alkyl group is a weak activating group due to its electron-donating inductive effect and hyperconjugation. stackexchange.com It is also an ortho, para-director. stackexchange.comucla.edu
In this compound, the two groups are positioned meta to each other. Their directing effects on an incoming electrophile (E⁺) can be predicted by analyzing the stability of the carbocation intermediates (arenium ions) for substitution at each available position.
Ortho to -SMe (positions 2 and 4): Substitution at these positions is strongly favored. The positive charge in the arenium ion intermediate can be delocalized onto the sulfur atom, creating a highly stable resonance structure.
Ortho to -tBu (position 5): Substitution here is also possible, stabilized by the inductive effect of the tert-butyl group.
Para to -SMe (position 6): This position is also activated by the methylthio group.
Position between the two groups (position 4): This position is ortho to the -SMe group and ortho to the -tBu group. However, steric hindrance from the bulky tert-butyl group may disfavor substitution at the adjacent position 4. libretexts.org
Considering both electronic and steric factors, the major products of electrophilic aromatic substitution on this compound are expected to be substitution at positions 2 and 6, which are ortho and para to the strongly activating and directing methylthio group, while being sterically accessible. Nitration of t-butylbenzene, for instance, yields a mixture of ortho, meta, and para products, with the para isomer being predominant due to steric hindrance at the ortho position. stackexchange.com
Chemical Stability and Degradation Pathways
The stability of this compound is a critical aspect, determining its persistence and transformation in various environments.
Thioethers, such as this compound, are generally considered to be hydrolytically stable. The carbon-sulfur bond is covalent and not susceptible to cleavage by water under normal environmental pH and temperature conditions. Significant energy input or the presence of specific catalysts would be required to induce hydrolysis.
Organosulfur compounds can undergo photochemical degradation when exposed to UV light. tandfonline.com The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactions with photochemically generated species like hydroxyl radicals or singlet oxygen. youtube.com
For sulfides, photooxidation is a common degradation pathway. tandfonline.com In the presence of oxygen and light, this compound can be oxidized to the corresponding sulfoxide (3-tert-butylphenyl methyl sulfoxide) and subsequently to the sulfone (3-tert-butylphenyl methyl sulfone). tandfonline.com This can proceed through a charge-transfer complex mechanism where the sulfide acts as an electron donor. tandfonline.com The rate of degradation would be influenced by the intensity and wavelength of the light, as well as the presence of photosensitizers in the environment. tandfonline.comcopernicus.org
The thermal stability of this compound is determined by the strength of its covalent bonds, particularly the C-S bonds. Pyrolysis, or thermal decomposition in the absence of oxygen, typically involves homolytic bond cleavage to form radicals. cetjournal.it The initial and rate-determining step in the thermal decomposition of similar compounds is the cleavage of the weakest bond. nih.gov
Based on BDE data for related compounds, the S-Methyl bond is generally weaker than the Aryl-S bond in thioanisoles. Therefore, the primary thermal degradation pathway for this compound is expected to be the cleavage of the S-CH₃ bond, yielding a 3-tert-butylphenylthiyl radical and a methyl radical. These highly reactive radicals would then participate in a cascade of subsequent reactions. Studies on the thermal stability of related compounds like 4-tert-butylphenol (B1678320) show that decomposition and isomerization occur at high temperatures (e.g., 673–738 K). researchgate.net
Advanced Spectroscopic and Structural Characterization of 3 Tert Butylphenyl Methyl Sulfide and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy of 3-tert-Butylphenyl methyl sulfide (B99878), typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons appear in the downfield region of the spectrum, generally between 7.0 and 7.4 ppm, due to the deshielding effect of the benzene (B151609) ring's electron cloud. The specific splitting patterns of these aromatic signals are dictated by the substitution pattern on the ring.
The protons of the methyl sulfide (-SCH₃) group are observed as a sharp singlet further upfield, typically around 2.5 ppm. This is because these protons are attached to a carbon adjacent to a sulfur atom. The nine equivalent protons of the tert-butyl group (-(CH₃)₃) give rise to a strong singlet signal in the upfield region, usually around 1.3 ppm, a characteristic chemical shift for this group.
Predicted ¹H NMR Data for 3-tert-Butylphenyl Methyl Sulfide
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.4 | Multiplet |
| -SCH₃ | ~2.5 | Singlet |
| -C(CH₃)₃ | ~1.3 | Singlet |
Carbon-13 (¹³C) NMR Spectral Analysis
In the Carbon-13 (¹³C) NMR spectrum of this compound, the carbon atoms of the benzene ring typically resonate in the range of 120-155 ppm. The carbon atom directly attached to the tert-butyl group and the one bonded to the methyl sulfide group will have distinct chemical shifts due to the different electronic effects of these substituents.
The carbon of the methyl group in the methyl sulfide moiety appears at a characteristic upfield position, generally between 15 and 20 ppm. The quaternary carbon of the tert-butyl group is found around 34-35 ppm, while the carbons of the three methyl groups of the tert-butyl substituent are observed at approximately 31 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-S | ~139 |
| Aromatic C-C(CH₃)₃ | ~152 |
| Aromatic CH | 120 - 130 |
| -SCH₃ | ~16 |
| -C (CH₃)₃ | ~35 |
| -C(C H₃)₃ | ~31 |
Multi-dimensional NMR Techniques for Complex Structures
For more complex derivatives of this compound, or to unambiguously assign all proton and carbon signals, multi-dimensional NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) help establish proton-proton coupling networks within the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable for correlating proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These techniques provide a comprehensive and definitive structural elucidation.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing organic molecules. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent, such as [M+Na]⁺. This allows for the accurate determination of the molecular weight. High-resolution ESI-MS can provide the elemental composition of the molecular ion, further confirming the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical GC-MS analysis of this compound, the molecule would first be separated from other components in the GC column and then ionized, usually by electron ionization (EI).
The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed. For alkylphenyl sulfides, common fragmentation pathways include the loss of a methyl radical (•CH₃) from the molecular ion, leading to a significant [M-15]⁺ peak. Another prominent fragmentation is the cleavage of the tert-butyl group, resulting in a stable tert-butyl cation at m/z 57, which is often the base peak in the spectrum. The loss of the entire tert-butyl group would generate a [M-57]⁺ fragment. The stability of the aromatic ring often leads to a prominent molecular ion. whitman.edumiamioh.edu The fragmentation of the tert-butyl group is a characteristic feature in the mass spectra of compounds containing this moiety. researchgate.net
Predicted Key Fragments in the GC-MS of this compound
| m/z | Proposed Fragment |
| 180 | [M]⁺ (Molecular Ion) |
| 165 | [M - CH₃]⁺ |
| 123 | [M - C(CH₃)₃]⁺ |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrational modes of its bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its aromatic, aliphatic, and sulfide moieties.
While the specific IR spectrum for this compound is not widely published, a detailed analysis can be inferred from the spectra of structurally related compounds. Key vibrational modes anticipated for this molecule include C-H stretching from the aromatic ring and the tert-butyl and methyl groups, C=C stretching of the phenyl ring, and C-S stretching of the methyl sulfide group.
A comparative analysis with related molecules, such as 4,4'-thiobis(6-tert-butyl-m-cresol), also known as Santonox, provides insight into the expected spectral features. The NIST Chemistry WebBook provides a reference spectrum for Santonox, which, despite its additional hydroxyl and methyl groups, shares the tert-butylphenyl sulfide core. nist.gov Similarly, the IR spectrum of di-tert-butyl sulfide offers a reference for the vibrations of the C-S-C linkage and the tert-butyl groups. chemicalbook.comnist.gov
The expected IR absorption bands for this compound are summarized in the table below, based on established spectroscopic principles and data from analogous compounds.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Aromatic Ring | C-H Stretch | 3100-3000 |
| C=C Stretch | 1600-1450 | |
| C-H Out-of-Plane Bend | 900-675 | |
| tert-Butyl Group | C-H Stretch | 2960-2870 |
| C-H Bend | 1390-1365 | |
| Methyl Group | C-H Stretch | 2960-2870 |
| C-H Bend | 1460-1440 | |
| Methyl Sulfide | C-S Stretch | 700-600 |
This table presents expected wavenumber ranges based on established spectroscopic data for similar functional groups and may vary slightly for the specific molecule.
The analysis of these characteristic peaks allows for the confirmation of the presence of the key functional groups within the molecular structure of this compound and can be used for its identification and quality control.
Computational and Theoretical Investigations of 3 Tert Butylphenyl Methyl Sulfide
Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Noncovalent Interaction (NCI) Plots)
The topological analysis of electron density offers a powerful framework for understanding chemical bonding and non-covalent interactions within a molecule. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plots are instrumental in this regard.
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM, developed by Richard Bader, partitions a molecule's electron density into atomic basins, providing a quantum mechanical definition of an atom within a molecule. nih.govwiley-vch.de The analysis focuses on the critical points of the electron density, ρ(r), where the gradient of the density is zero. These points are classified by the signature of the Hessian matrix of ρ(r). Of particular interest are the bond critical points (BCPs), which are indicative of a chemical bond. The properties at these BCPs, such as the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), reveal the nature of the interaction. youtube.comnih.gov
For 3-tert-butylphenyl methyl sulfide (B99878), QTAIM analysis would be expected to identify BCPs for all covalent bonds, including those within the phenyl ring, the tert-butyl group, and the methyl sulfide moiety. The characteristics of the C-S bond's BCP would be of particular interest, providing insight into the degree of covalent character and electron sharing between the sulfur atom and the aromatic ring. Furthermore, analysis of the C-C bonds within the phenyl ring can reveal subtle changes in bond order due to the electronic effects of the substituents. nih.gov
Intramolecular non-covalent interactions can also be identified through the presence of BCPs, albeit with lower electron density values than covalent bonds. In 3-tert-butylphenyl methyl sulfide, potential weak interactions, such as those between the hydrogen atoms of the methyl group and the phenyl ring, could be characterized.
Noncovalent Interaction (NCI) Plots
NCI plots are a visualization technique that highlights non-covalent interactions in real space. researchgate.netnih.govscispace.com This method is based on the reduced density gradient (RDG), a function of the electron density and its first derivative. chemtools.orgjussieu.fr Isosurfaces of the RDG at low values, colored according to the sign of the second eigenvalue of the electron density Hessian, reveal the location and nature of non-covalent interactions. researchgate.netjussieu.fr
In the context of this compound, NCI plots would be particularly useful for visualizing weak intramolecular interactions. These may include:
Van der Waals interactions: Expected between the bulky tert-butyl group and the adjacent hydrogen atoms on the phenyl ring, as well as between the methyl group of the sulfide and the ring. These would appear as broad, greenish isosurfaces, indicating weak, delocalized interactions.
Steric clashes: Potential steric repulsion between the substituents and the phenyl ring might be visualized as reddish isosurfaces, indicating regions of electron density overlap.
Sulfur-π interactions: The interaction between the sulfur lone pairs and the π-system of the aromatic ring could be visualized, likely as a greenish surface, indicating a stabilizing, non-covalent interaction. acs.orguva.esresearchgate.net
The combination of QTAIM and NCI plot analyses provides a comprehensive picture of the bonding and non-covalent interactions that dictate the three-dimensional structure and stability of this compound.
Table 1: Expected Intramolecular Interactions in this compound from Topological Analysis
| Interacting Groups | Type of Interaction | Expected QTAIM Signature | Expected NCI Plot Appearance |
| Phenyl Ring Carbons | Covalent Bonding | High ρ(r)BCP, negative ∇²ρ(r)BCP | Not typically visualized as NCI |
| Carbon - Sulfur | Covalent Bonding | Moderate ρ(r)BCP, sign of ∇²ρ(r)BCP depends on polarity | Not typically visualized as NCI |
| tert-Butyl Hydrogens - Phenyl Ring | Van der Waals | Low ρ(r)BCP, positive ∇²ρ(r)BCP | Broad, greenish isosurface |
| Methyl Sulfide Hydrogens - Phenyl Ring | Van der Waals | Low ρ(r)BCP, positive ∇²ρ(r)BCP | Broad, greenish isosurface |
| Sulfur Lone Pair - Phenyl π-system | Sulfur-π Interaction | May not have a distinct BCP, or a very weak one | Greenish isosurface between S and the ring |
Investigation of Aromaticity and Electron Delocalization
Aromaticity is a fundamental concept in chemistry, describing the enhanced stability and unique reactivity of cyclic, planar molecules with a continuous system of delocalized π-electrons. tsijournals.comtsijournals.com The aromaticity of the phenyl ring in this compound is influenced by its substituents, the tert-butyl and methyl sulfide groups. This influence can be quantified using various computational descriptors of aromaticity.
Aromaticity Indices
Several indices have been developed to quantify aromaticity, each focusing on a different manifestation of this property:
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system like benzene (B151609), while values closer to 0 suggest a non-aromatic or anti-aromatic character. nih.govmdpi.comdiva-portal.org
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or slightly above it (NICS(1)). mdpi.comacs.org Aromatic compounds exhibit negative NICS values, indicative of a diatropic ring current, while anti-aromatic compounds have positive values.
Substituent Effects on Aromaticity
The tert-butyl and methyl sulfide groups modulate the aromaticity of the benzene ring through a combination of inductive and resonance effects. ucalgary.calumenlearning.comyoutube.com
The methyl sulfide (-SCH₃) group is more complex, exhibiting both a σ-electron-withdrawing inductive effect due to the electronegativity of sulfur, and a π-electron-donating resonance effect due to the lone pairs on the sulfur atom. acs.org The net effect on aromaticity depends on the balance of these opposing influences. Computational studies on thioanisole (B89551) (phenyl methyl sulfide) and related compounds can provide insight into this. It is generally observed that substituents that donate electrons into the ring via resonance tend to slightly decrease the aromaticity as measured by indices like HOMA, due to a slight disruption of the perfect π-electron delocalization of benzene.
For this compound, the combined influence of these two substituents would determine the final aromatic character of the ring. Given that both groups are relatively weak modulators of the electronic system, the phenyl ring is expected to retain a high degree of aromaticity, with HOMA and NICS values close to those of benzene, but likely showing a slight decrease.
Electron Delocalization
Electron delocalization is intrinsically linked to aromaticity. It can be further probed by analyzing delocalization indices (DIs) from QTAIM, which quantify the number of electrons shared between two atomic basins. nih.gov A decrease in the para-delocalization index (PDI), for instance, can indicate a reduction in aromaticity. acs.org In this compound, the delocalization of the sulfur lone pairs into the phenyl ring would be a key feature to investigate, as it directly relates to the resonance effect of the methylthio group.
Table 2: Predicted Aromaticity Indices for this compound and Related Compounds
| Compound | Substituent Effects | Expected HOMA Value | Expected NICS(1)zz (ppm) |
| Benzene | Reference | ~1.00 | ~ -11.5 |
| Toluene | Weakly electron-donating (inductive and hyperconjugation) | Slightly < 1.00 | Slightly less negative than benzene |
| tert-Butylbenzene | Weakly electron-donating (inductive) | Slightly < 1.00 | Slightly less negative than benzene |
| Thioanisole | π-donating (resonance), σ-withdrawing (inductive) | Slightly < 1.00 | Slightly less negative than benzene |
| This compound | Combined effects of tert-butyl and methylthio groups | Expected to be slightly less than 1.00 | Expected to be slightly less negative than benzene |
Note: The expected values are qualitative and based on general trends observed for substituted benzenes. Actual computed values would depend on the level of theory and basis set used.
Applications in Organic Synthesis and Catalysis of 3 Tert Butylphenyl Methyl Sulfide and Analogues
Role as a Building Block in Multi-Step Organic Syntheses
The aryl sulfide (B99878) moiety is a versatile functional group that can be strategically employed in the construction of more complex molecular architectures. In multi-step synthesis, a starting material is converted through a sequence of chemical reactions into a target molecule, which can include pharmaceuticals, materials for organic light-emitting devices (OLEDs), or other high-value compounds. walisongo.ac.id The process requires careful planning, known as retrosynthetic analysis, to devise an efficient reaction pathway. youtube.com
Aryl sulfides like 3-tert-butylphenyl methyl sulfide can serve as crucial intermediates in these sequences. The sulfide group can be introduced and then later manipulated or can influence the reactivity of the aromatic ring. For instance, the tert-butyl group on the phenyl ring provides steric bulk, which can direct subsequent reactions to specific positions on the ring. The methylthio group (-SMe) can be oxidized to a sulfoxide (B87167) or a sulfone, which dramatically alters the electronic properties of the molecule and opens up further synthetic possibilities.
While specific multi-step syntheses commencing with this compound are not extensively documented in broad literature, the principles of using substituted aryl sulfides are well-established. For example, the synthesis of complex terphenyl derivatives, which are intermediates for OLEDs, showcases how functionalized aromatic compounds are utilized in sequential reactions, such as Diels-Alder and aromatization steps. walisongo.ac.id The aryl sulfide unit can be incorporated into such frameworks to fine-tune the electronic and physical properties of the final material. The synthesis often involves the coupling of various building blocks, and aryl sulfides can be prepared through methods like the cross-coupling of thiols with aryl halides, providing a reliable route to these key intermediates. organic-chemistry.org
**6.2. Catalytic Applications of Aryl Sulfide Derivatives
The influence of sulfur-containing compounds in catalysis is multifaceted. While sometimes viewed as catalyst poisons, particularly in heterogeneous catalysis, aryl sulfides and their derivatives have been ingeniously developed into effective ligands and organocatalysts for a range of chemical transformations. uni.lursc.org
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral aryl sulfide derivatives have emerged as powerful organocatalysts for achieving high levels of stereoselectivity, particularly in oxidation reactions. The development of chiral catalysts containing a stereogenic sulfur atom has been a significant area of research. acs.org
Chiral bifunctional sulfides, which possess both a sulfide group and another functional moiety like a urea, have been successfully used in highly regioselective bromolactonizations. thieme-connect.de These catalysts can control the three-dimensional arrangement of the transition state, leading to the preferential formation of one enantiomer of the product. For example, in the bromolactonization of stilbene-type carboxylic acids, a chiral sulfide catalyst can direct a 5-exo cyclization to produce chiral phthalides with good enantioselectivity. thieme-connect.de
The oxidation of the sulfide to a sulfoxide creates a chiral center at the sulfur atom. These chiral sulfoxides are themselves valuable in asymmetric synthesis. The development of methods for the catalytic, enantioselective oxidation of sulfides is therefore of great interest. While this section focuses on sulfides as catalysts, it is noteworthy that the products of their oxidation, chiral sulfoxides, are key building blocks and catalysts in their own right. acs.org
Table 1: Examples of Aryl Sulfide Derivatives in Organocatalysis
| Catalyst Type | Reaction | Product Type | Key Feature |
| Chiral Bifunctional Sulfide | Bromolactonization | Chiral Phthalides | High regioselectivity (5-exo) and good enantioselectivity. thieme-connect.de |
| Chiral Sulfoximines | N-Acylative Kinetic Resolution | Enantioenriched Sulfoximines | High selectivity factors (up to 320) achieved. acs.org |
| Cinchona Alkaloid Derivative | Asymmetric C-selective SNAr | Optically Active Spiro-pyrrolidone-3,3'-oxoindoles | High yields and enantiomeric excess (up to 92% ee). nih.gov |
Beyond well-defined sulfide catalysts, reactive sulfur-containing intermediates play a crucial role in certain catalytic cycles. A prominent example is the trisulfide radical anion (S₃•⁻). rsc.org This highly reactive species can be generated easily from elemental sulfur or alkali-metal sulfides like K₂S in solvents such as DMF. rsc.org
The trisulfide radical anion has been identified as a key intermediate in electron-catalyzed sulfur insertion reactions. rsc.org It can initiate reactions under transition metal-free conditions, offering an environmentally friendly alternative to traditional methods. For instance, S₃•⁻ has been used to synthesize benzothiazine derivatives through a process involving the formation of two carbon-sulfur bonds. researchgate.net Mechanistic studies, including Electron Paramagnetic Resonance (EPR) spectroscopy, have confirmed the presence and involvement of the S₃•⁻ radical in the reaction pathway. rsc.org
This radical anion can also trigger C(sp²)−H amination of α,β-unsaturated carbonyl compounds, providing access to synthetically valuable β-enaminones with high selectivity. nsf.gov The versatility of the trisulfide radical anion highlights the diverse roles that sulfur species can play in catalysis, extending beyond simple ligand coordination to active participation in radical processes. rsc.org
Aryl sulfides are frequently used as ligands in transition metal catalysis. The sulfur atom can coordinate to a metal center, influencing its electronic properties and reactivity. Historically, sulfur compounds were often considered catalyst poisons due to their strong coordination to metals like palladium, nickel, and copper, which could hinder catalytic activity. uni.lunih.gov However, modern catalyst design has overcome this challenge, and numerous efficient catalytic systems now rely on sulfur-containing ligands. mdpi.comnih.gov
Thioethers (aryl sulfides) can be excellent ligands for metal-catalyzed processes, and metal-thiolate complexes can readily undergo reductive elimination to form C-S bonds. nih.gov In palladium-catalyzed C-S bond formation, for example, detailed mechanistic studies have elucidated the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination. uni.lu Similarly, copper and nickel-based catalysts are widely used for the synthesis of aryl sulfides, demonstrating excellent functional group tolerance. mdpi.comacs.org
The interaction of aryl sulfides with Lewis acids is also a key aspect of their catalytic application. A chiral Lewis acid can coordinate to a substrate, while a separate catalytic species performs a transformation. In a photoinduced asymmetric cycloaddition, a chiral Lewis acid was used to assist in the C-C bond activation of benzocyclobutenones, demonstrating how Lewis acid catalysis can be integrated into complex reaction schemes. acs.org The electronic nature of the aryl sulfide ligand, influenced by substituents like the tert-butyl group in this compound, can modulate the properties of the metal or Lewis acid center, thereby fine-tuning the catalytic activity and selectivity. mdpi.com
Table 2: Transition Metal Systems for Aryl Sulfide Synthesis
| Metal Catalyst | Ligand/Additive | Reactants | Product | Key Features |
| CuI | Ethylene glycol | Aryl Iodides, Thiols | Aryl Sulfides | Good to excellent yields, good functional group tolerance. mdpi.comnih.gov |
| Pd(dba)₂ | Josiphos-type ligand | Aryl Chlorides, Thiols | Aryl Sulfides | Effective at very low catalyst loadings (ppm levels). nih.gov |
| Ni(II)Br₂ | Bipyridyl | Aryl Iodides, Disulfides | Aryl Sulfides | Arylation of disulfides; reaction proceeds via a Ni(0) active species. nih.gov |
| Ni/dcypt | - | Aryl Sulfides, Aryl Esters | Aryl Sulfides | Aryl exchange reaction, avoiding the use of odorous thiols. acs.org |
Development of Novel Reagents Incorporating the Aryl Sulfide Moiety
The structural and electronic versatility of the aryl sulfide framework makes it an attractive scaffold for the development of new reagents for organic synthesis. By modifying the aryl sulfide core, chemists can create molecules with tailored reactivity.
One major area of development is in the synthesis of chiral organosulfur compounds for use as ligands or catalysts in asymmetric synthesis. acs.org For example, sulfoximines, which can be considered analogues of sulfones, possess a stereogenic sulfur(VI) center. acs.orgacs.org These compounds and their derivatives, such as sulfoximine-based thioureas, have been developed as a new class of organocatalysts. scilit.com The synthesis of enantioenriched sulfoximines is an active area of research, with methods like kinetic resolution being employed to separate racemic mixtures. acs.orgacs.org
Furthermore, the aryl sulfide moiety can be incorporated into more complex ligand architectures. For instance, sulfur-containing ligands have been used to support metal ions in the reaction between CO₂ and epoxides, showing good activity and selectivity. mdpi.com The development of novel reagents also extends to using aryl sulfides as precursors for other functional groups. The sulfide can be a directing group in C-H activation reactions or can be transformed into other sulfur-based functionalities, expanding its synthetic utility. The combination of a bulky group like tert-butyl with the thioether functionality in this compound provides a unique starting point for designing reagents with specific steric and electronic profiles for advanced applications in organic synthesis.
Biocatalytic Transformations and Biochemical Interactions of 3 Tert Butylphenyl Methyl Sulfide Derivatives
Microbial Metabolism of Organosulfur Compounds
Microorganisms play a crucial role in the biogeochemical sulfur cycle, possessing diverse enzymatic machinery to metabolize a wide array of organosulfur compounds. These transformations are vital for nutrient cycling and the detoxification of xenobiotic substances.
Role as a Sulfur Source in Biological Systems
Many microorganisms can utilize organosulfur compounds as a source of sulfur, an essential element for the synthesis of amino acids (cysteine and methionine), cofactors (biotin, thiamine), and other vital cellular components. While direct studies on 3-tert-Butylphenyl methyl sulfide (B99878) as a microbial sulfur source are not available, the metabolism of other simple organic sulfides provides a strong precedent. For instance, various methanogenic bacteria have been shown to grow using methyl sulfide, dimethyl sulfoxide (B87167), and other simple sulfides as their primary sulfur source. This suggests that microorganisms possessing the appropriate enzymatic pathways could potentially cleave the thioether bond of 3-tert-Butylphenyl methyl sulfide to liberate sulfur for assimilation.
Enzymatic Biotransformation Pathways (e.g., sulfide to sulfone conversion)
A primary route of metabolism for thioether compounds like this compound is through oxidation of the sulfur atom. This is a common detoxification pathway that increases the polarity of the compound, facilitating its excretion. The oxidation typically occurs in a stepwise manner, first converting the sulfide to a sulfoxide, which can then be further oxidized to a sulfone.
This two-step oxidation is catalyzed by monooxygenase enzymes, primarily from two major superfamilies:
Cytochrome P450 Monooxygenases (P450s or CYPs): These heme-containing enzymes are ubiquitous in nature and are major catalysts in the metabolism of xenobiotics. nih.gov P450s are known to oxidize a wide range of thioether compounds to their corresponding sulfoxides and sulfones. nih.gov
Flavin-Containing Monooxygenases (FMOs): These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) prosthetic group and are also key players in the oxidation of soft nucleophiles, including the sulfur atom in thioethers. wikipedia.orgnih.gov FMOs catalyze the oxygenation of many sulfide-containing xenobiotics, converting them into more polar, oxygenated metabolites. wikipedia.orgoup.com
The biotransformation of a sulfide to a sulfone is a well-documented microbial capability. Studies have shown that numerous bacterial and fungal strains can perform this complete oxidation. For example, extensive screening has identified fungi such as Aspergillus ochraceus and Penicillium funiculosum as being highly efficient in oxidizing various aryl sulfides directly to their corresponding sulfones. researchgate.netorientjchem.org Therefore, it is mechanistically plausible that microorganisms could transform this compound first to 3-tert-Butylphenyl methyl sulfoxide and subsequently to 3-tert-Butylphenyl methyl sulfone.
Table 1: Illustrative Examples of Enzymatic Oxidation of Sulfides
| Substrate | Enzyme System | Product(s) |
| Methyl Phenyl Sulfide | Fungal Biocatalysis (Aspergillus ochraceus) | Methyl Phenyl Sulfone |
| Butyl Phenyl Sulfide | Fungal Biocatalysis (Penicillium funiculosum) | Butyl Phenyl Sulfone |
| Thioether Pesticides (e.g., phorate, disulfoton) | Human Liver Microsomes (CYP & FMO) | Corresponding Sulfoxides and Sulfones |
| Methyl p-Tolyl Sulfide | Recombinant Human FMO1 | (R)-Methyl p-Tolyl Sulfoxide |
This table provides illustrative examples of sulfide oxidation and is not specific to this compound.
Investigations into Enzyme-Inhibitor Interactions (e.g., acetylcholinesterase inhibition kinetics)
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key mechanism for many therapeutic drugs and toxins. While there is no direct evidence of this compound acting as an AChE inhibitor, its structural motifs, particularly the hydrophobic tert-butylphenyl group, are relevant to the study of inhibitor binding. The active site of AChE contains a deep, narrow gorge with a peripheral anionic site (PAS) at the entrance and a catalytic active site (CAS) at the base, which includes hydrophobic regions that interact with inhibitors.
Transition State Analogue Formation
Enzymes function by stabilizing the transition state of a reaction, binding to it with much higher affinity than to the substrate or product. A transition state analogue is a compound that is chemically and structurally similar to this high-energy transition state. By mimicking the transition state, these analogues can bind very tightly to the enzyme's active site and act as potent inhibitors.
The hydrolysis of acetylcholine by AChE proceeds through a tetrahedral transition state. It is conceivable that oxidized metabolites of this compound could act as transition state analogues. Specifically, the 3-tert-Butylphenyl methyl sulfone metabolite, with its tetrahedral geometry and polarized S=O bonds, could potentially mimic the charge distribution and shape of the tetrahedral intermediate of acetylcholine hydrolysis. While this is speculative for AChE, sulfamide (B24259) and sulfonate derivatives have been successfully designed as transition state analogue inhibitors for other enzymes, such as carboxypeptidase A, demonstrating the validity of this biochemical principle. reddit.com
Biochemical Pathways of Detoxification and Environmental Fate (focused on chemical mechanisms)
The detoxification of xenobiotic compounds like this compound in higher organisms generally proceeds through Phase I and Phase II metabolic reactions, primarily in the liver. These pathways aim to increase the compound's water solubility to facilitate its removal from the body.
Phase I Metabolism: This phase involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For this compound, several oxidative pathways are likely, catalyzed predominantly by cytochrome P450 enzymes:
S-Oxidation: As detailed in section 7.1.2, the methyl sulfide group is a prime target for oxidation to the corresponding sulfoxide and sulfone.
Hydroxylation of the tert-Butyl Group: The metabolism of other tert-butylated aromatic compounds, such as m-tert-butylphenyl N-methylcarbamate, shows that hydroxylation of the tert-butyl group is a major metabolic route.
Aromatic Hydroxylation: The phenyl ring can be hydroxylated at various positions, creating phenolic metabolites.
O-Demethylation/S-Demethylation: While less common for thioethers than for ethers, enzymatic cleavage of the methyl-sulfur bond could occur, leading to the formation of 3-tert-butylthiophenol.
Phase II Metabolism: In this phase, the modified compounds from Phase I, now bearing functional groups like hydroxyls, are conjugated with endogenous polar molecules. This further increases their water solubility and prepares them for excretion. Key conjugation reactions include:
Sulfation: Phenolic metabolites can be sulfated by sulfotransferase (SULT) enzymes.
Glucuronidation: The addition of glucuronic acid to hydroxyl groups is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.
The environmental fate of this compound would be governed by these same microbial and higher-organism metabolic pathways. Its persistence would depend on the prevalence of microorganisms capable of its degradation and environmental conditions influencing enzyme activity. The oxidative and conjugative transformations would lead to its breakdown into more polar, less bio-accumulative substances.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-tert-Butylphenyl methyl sulfide, and how can purity be optimized?
- Methodology : A plausible route involves nucleophilic substitution between methyl iodide and a thiolate intermediate derived from 3-tert-butylthiophenol. This method is analogous to dimethyl sulfide synthesis via methyl iodide and sodium sulfide . To optimize purity:
- Use column chromatography with silica gel (eluent: hexane/ethyl acetate) for intermediate purification.
- Final purification via vacuum distillation (boiling point ~150–180°C, inferred from analogous alkyl aryl sulfides) .
Q. How can researchers quantify trace sulfide impurities in 3-tert-Butylphenyl methyl sulfide?
- Methodology : Adapt the methylene blue colorimetric method:
- React sulfide with dimethyl-p-phenylenediamine and FeCl under acidic conditions.
- Measure absorbance at 670 nm using a UV-Vis spectrophotometer .
Advanced Research Questions
Q. How can contradictory stability data for 3-tert-Butylphenyl methyl sulfide under oxidative conditions be resolved?
- Experimental Design :
- Condition Screening : Expose the compound to HO, O, and UV light. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Mechanistic Insight : Use -NMR to track oxidation products (e.g., sulfoxide/sulfone formation).
- Data Reconciliation : Cross-reference with computational studies (DFT calculations for bond dissociation energies of S–C bonds) .
- Key Consideration : Steric hindrance from the tert-butyl group may delay oxidation compared to less hindered analogs .
Q. What strategies mitigate interference in spectroscopic analysis of 3-tert-Butylphenyl methyl sulfide in complex matrices?
- Methodology :
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples.
- Advanced Detection : Employ tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) for enhanced specificity.
- Validation : Spike recovery tests (80–120% acceptable range) and matrix-matched calibration curves .
Q. How can the electronic effects of the tert-butyl group on sulfide reactivity be systematically studied?
- Experimental Framework :
- Comparative Studies : Synthesize analogs (e.g., 3-methylphenyl methyl sulfide) and compare reaction kinetics in nucleophilic substitutions or oxidations.
- Computational Analysis : Perform Hammett σ calculations to quantify steric/electronic contributions.
- Data Interpretation : Correlate rate constants with computed parameters to isolate steric vs. electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
